molecular formula C21H21N3O5S B11030047 methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11030047
M. Wt: 427.5 g/mol
InChI Key: TXAYYOWIKJPXSS-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridinone Moiety: The pyridinone group can be attached through a condensation reaction between a pyridinone derivative and an appropriate acyl chloride.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridinone moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridinone and thiazole rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and ester groups. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyridinone derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiazole and pyridinone rings could play a crucial role in binding to the active sites of proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-benzyl-2-{[3-(4-hydroxy-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the pyridinone ring.

    Ethyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the methyl group on the pyridinone ring and the specific esterification with methanol make methyl 5-benzyl-2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate unique. These structural features could influence its reactivity and interaction with biological targets, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H21N3O5S/c1-13-10-15(25)12-18(27)24(13)9-8-17(26)22-21-23-19(20(28)29-2)16(30-21)11-14-6-4-3-5-7-14/h3-7,10,12,25H,8-9,11H2,1-2H3,(H,22,23,26)

InChI Key

TXAYYOWIKJPXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC)O

Origin of Product

United States

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